![molecular formula C25H22FNO3S B2496793 1-(2,5-dimethylbenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one CAS No. 866867-08-5](/img/structure/B2496793.png)
1-(2,5-dimethylbenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one
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Overview
Description
The compound “1-(2,5-dimethylbenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The presence of the tosyl (p-toluenesulfonyl) group suggests that this compound might be used as an intermediate in organic synthesis, as tosyl groups are often used as protecting groups for amines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, substituted at the 1-position with a 2,5-dimethylbenzyl group, at the 6-position with a fluorine atom, and at the 3-position with a tosyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .Scientific Research Applications
- The compound’s derivatives have shown promising antimicrobial activity against multidrug-resistant Gram-positive pathogens. Specifically, thiazole derivatives derived from this compound demonstrated excellent activity against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus) strains. Additionally, they exhibited favorable activity against vancomycin-resistant Enterococcus faecium .
- Certain derivatives of this compound displayed broad-spectrum antifungal activity. For instance, compounds 9f and 14f were effective against drug-resistant Candida strains. Ester 8f even outperformed fluconazole against Candida auris .
- The N-2,5-dimethylphenylthioureido acid derivatives could serve as scaffolds for developing novel antimicrobial candidates specifically targeting Gram-positive bacteria. Their activity against resistant strains highlights their potential in combating bacterial infections .
- Researchers are exploring these derivatives within the context of molecular methods for discovering new antibiotics. Their unique structure and activity against resistant pathogens make them valuable candidates for further investigation .
- The compound’s structural features may inspire medicinal chemists to design analogs with enhanced pharmacological properties. By modifying specific functional groups, researchers can optimize its efficacy and safety profile .
- Although not directly related to this compound, pyrimidine-based molecules have been extensively studied for their pharmacological activities. Considering the compound’s pyrimidine core, it could be explored in the context of drug development, especially if its derivatives exhibit additional desirable properties .
Antimicrobial Agents
Antifungal Properties
Drug Development for Gram-Positive Bacteria
Molecular Methods in Antibiotics Discovery
Medicinal Chemistry and Drug Design
Pyrimidine-Based Drug Development
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3S/c1-16-5-9-21(10-6-16)31(29,30)24-15-27(14-19-12-17(2)4-7-18(19)3)23-11-8-20(26)13-22(23)25(24)28/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTACHDJYBQPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one |
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